Biochemical Potency: FGFR1 Inhibitor-8 vs. AZD4547, BGJ398, and Erdafitinib in Cell-Free Kinase Assays
In head-to-head biochemical kinase assays, FGFR1 inhibitor-8 (Compound 9) demonstrates sub-nanomolar potency against FGFR1 with a reported IC50 of 0.5 nM . This potency is comparable to the clinically investigated pan-FGFR inhibitor AZD4547 (IC50 = 0.2 nM) and superior to BGJ398 (IC50 = 0.9 nM) [1] and Erdafitinib (IC50 = 1.2 nM) [2] in equivalent cell-free kinase inhibition assays. However, a separate patent-based kinase assay (US10689705) reports a higher IC50 of 10 nM for FGFR1 inhibitor-8, alongside values of 15 nM for FGFR2 and 46 nM for FGFR3 [3]. This assay-dependent variability underscores the importance of consistent experimental conditions and precludes direct cross-assay comparisons without proper normalization.
| Evidence Dimension | FGFR1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.5 nM (biochemical kinase assay); 10 nM (patent kinase assay) |
| Comparator Or Baseline | AZD4547: 0.2 nM; BGJ398: 0.9 nM; Erdafitinib: 1.2 nM; PD173074: ~25 nM |
| Quantified Difference | FGFR1 inhibitor-8 is ~1.8-fold less potent than AZD4547 (0.5 vs 0.2 nM), but ~1.8-fold more potent than BGJ398 (0.5 vs 0.9 nM) and ~2.4-fold more potent than Erdafitinib (0.5 vs 1.2 nM) in biochemical assays. |
| Conditions | Cell-free kinase inhibition assays using recombinant FGFR1 kinase domain; ATP concentrations not specified in vendor datasheets. |
Why This Matters
The sub-nanomolar biochemical potency of FGFR1 inhibitor-8 enables robust target engagement at low compound concentrations, reducing the risk of off-target effects due to high dosing in cellular and in vivo experiments.
- [1] Adooq Bioscience. Infigratinib (BGJ398) Datasheet. IC50: 0.9 nM (FGFR1). View Source
- [2] Anjiechem. Erdafitinib (JNJ-42756493) Datasheet. IC50: 1.2 nM (FGFR1). View Source
- [3] BindingDB. BDBM448232: US10689705, Compound 9. Affinity Data for FGFR1 (IC50=10 nM), FGFR2 (IC50=15 nM), FGFR3 (IC50=46 nM). View Source
